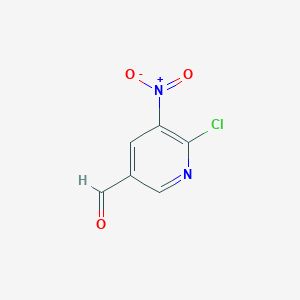

![molecular formula C7H3IN4 B2710845 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 1638764-68-7](/img/structure/B2710845.png)

3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

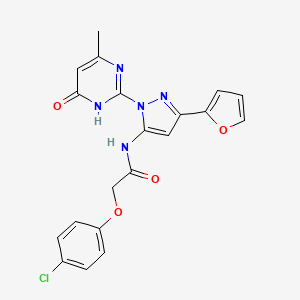

Synthesis Techniques and Derivative Development

The compound serves as a critical intermediate in the synthesis of complex heterocyclic structures. Researchers have developed methodologies for synthesizing a range of pyrazolopyridine derivatives, including those with potential antitumor, antiviral, and antimicrobial activities. These synthesis methods often involve reactions with various electrophilic and nucleophilic reagents, showcasing the compound's flexibility in chemical transformations (Ghattas et al., 2003), (El-Menyawy et al., 2019), (Abdel‐Latif et al., 2016).

Biomedical Applications

Extensive research has highlighted the biomedical applications of pyrazolo[3,4-b]pyridines, including their potential in treating various diseases. These compounds have been investigated for their antitumor, antiviral, and antimicrobial effects, indicating their significant therapeutic potential. The structural versatility allows for targeted modifications to enhance biological activity and specificity (Donaire-Arias et al., 2022).

Materials Science and Corrosion Inhibition

In materials science, pyrazolo[3,4-b]pyridine derivatives have been identified as effective corrosion inhibitors, offering protection for metals in aggressive environments. This application is crucial for extending the lifespan of metal structures and components in various industrial settings. The compound's ability to form stable, protective layers on metal surfaces highlights its utility in materials science and engineering (Dandia et al., 2013).

Optical and Electronic Properties

Studies have also focused on the optical and electronic properties of pyrazolo[3,4-b]pyridine derivatives, exploring their use in creating functional materials for electronic devices. These compounds have shown promising characteristics for applications in optoelectronics, including as components in light-emitting devices and sensors. The structural manipulation of these derivatives allows for the tuning of their optical and electronic properties to meet specific application needs (El-Menyawy et al., 2020).

Eigenschaften

IUPAC Name |

3-iodo-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3IN4/c8-6-5-1-4(2-9)3-10-7(5)12-11-6/h1,3H,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLFOYGIWBCTKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNC(=C21)I)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3IN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2710762.png)

![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2710767.png)

![N-(3-imidazol-1-ylpropyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2710770.png)

![(R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B2710777.png)

![(2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one](/img/structure/B2710778.png)

![4-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2710779.png)